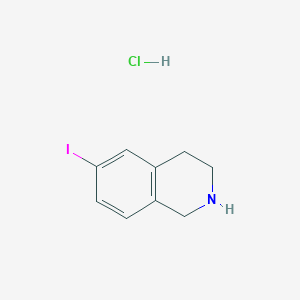

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 72299-61-7) is a halogenated tetrahydroisoquinoline derivative with the molecular formula C₉H₁₀IN·HCl and a molecular weight of 259.09 g/mol . The iodine substituent at the 6-position imparts distinct physicochemical properties, including increased lipophilicity compared to non-halogenated analogs, which may enhance blood-brain barrier permeability and metabolic stability.

Properties

CAS No. |

1359701-92-0 |

|---|---|

Molecular Formula |

C9H11ClIN |

Molecular Weight |

295.55 g/mol |

IUPAC Name |

6-iodo-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C9H10IN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H |

InChI Key |

LHCPIPXSIVYOSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)I.Cl |

Origin of Product |

United States |

Preparation Methods

Iodination of 1,2,3,4-Tetrahydroisoquinoline

The most common and direct synthetic approach involves the electrophilic aromatic substitution (iodination) of 1,2,3,4-tetrahydroisoquinoline at the 6-position using iodine or iodine-containing reagents under acidic conditions.

| Parameter | Details |

|---|---|

| Starting Material | 1,2,3,4-Tetrahydroisoquinoline |

| Iodinating Agent | Iodine (I2) or iodine monochloride (ICl) |

| Acidic Medium | Hydrochloric acid or other mineral acids |

| Temperature | Controlled, typically 0–40 °C |

| Reaction Time | Several hours, optimized for yield |

| Solvent | Often acetonitrile, dichloromethane, or aqueous acidic solution |

| Work-up | Neutralization, extraction, recrystallization |

- The acidic environment protonates the nitrogen in the tetrahydroisoquinoline, increasing the electrophilicity of the aromatic ring and directing iodination preferentially to the 6-position.

- Temperature control is critical to avoid over-iodination or side reactions.

- The reaction proceeds via electrophilic aromatic substitution with iodine acting as the electrophile.

Alternative Synthetic Routes

While the direct iodination is the most straightforward, alternative approaches include:

- Stepwise Functionalization: Starting from substituted isoquinoline derivatives, followed by reduction and iodination steps.

- N-Alkylation Followed by Iodination: Alkylation of tetrahydroisoquinoline derivatives with halogenated precursors, followed by selective iodination at the aromatic ring.

- Microwave-Assisted Synthesis: Utilization of microwave heating to accelerate N-alkylation and iodination reactions, improving yields and reducing reaction times.

Detailed Reaction Example

| Step | Description |

|---|---|

| 1. Starting Material | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |

| 2. Iodination | THIQ dissolved in acidic medium; iodine added dropwise at 0–5 °C |

| 3. Stirring | Reaction mixture stirred for 2–6 hours, monitoring by TLC for completion |

| 4. Quenching | Reaction quenched with sodium bisulfite or sodium thiosulfate to remove excess iodine |

| 5. Isolation | Product extracted into organic solvent, washed, dried, and evaporated |

| 6. Salt Formation | The free base is treated with hydrochloric acid to form the hydrochloride salt |

| 7. Purification | Recrystallization from ethanol or ethyl acetate to obtain pure 6-iodo-1,2,3,4-THIQ·HCl |

Yield: Typically ranges from 70% to 85% depending on reaction scale and conditions.

Comparative Data Table of Preparation Parameters

| Parameter | Direct Iodination Method | N-Alkylation + Iodination Method | Microwave-Assisted Synthesis |

|---|---|---|---|

| Starting Material | 1,2,3,4-Tetrahydroisoquinoline | Halogenated alkyl precursors + THIQ | Same as N-alkylation method |

| Iodinating Agent | Iodine (I2) or ICl | Iodine or iodine reagents | Iodine or iodine reagents |

| Reaction Medium | Acidic aqueous or organic solvent | Organic solvent (acetonitrile, DME) | Organic solvent, microwave reactor |

| Temperature | 0–40 °C | Reflux (~80 °C) | Microwave heating (~60–120 °C) |

| Reaction Time | 2–6 hours | 24–48 hours | 30–60 minutes |

| Yield | 70–85% | 60–75% | 75–90% |

| Purification | Recrystallization | Chromatography or recrystallization | Recrystallization |

Research Findings and Notes

- The iodination reaction is highly regioselective for the 6-position due to electronic effects and steric accessibility in the tetrahydroisoquinoline ring system.

- Acid strength and solvent polarity significantly influence the reaction rate and yield; stronger acids and polar solvents favor higher conversion.

- Microwave-assisted methods have been shown to reduce reaction times drastically while maintaining or improving yields, making them attractive for scale-up.

- The hydrochloride salt form improves compound stability and handling, which is important for subsequent biological testing and medicinal chemistry applications.

- Purity and yield optimization often require fine-tuning of temperature, iodine equivalents, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: Reduction can lead to the removal of the iodine atom, forming 1,2,3,4-tetrahydroisoquinoline.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

Major Products

Substitution: Various substituted tetrahydroisoquinolines.

Oxidation: Quinoline derivatives.

Reduction: 1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that tetrahydroisoquinolines exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride can inhibit the growth of Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment. The mechanism of action appears to involve interference with key enzymes like MurE ligase involved in cell wall biosynthesis .

Neuroprotective Effects

Tetrahydroisoquinolines are also being investigated for their neuroprotective effects. Some derivatives have shown promise in modulating neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases. The structural modifications at the 6-position can influence their interaction with neurotransmitter receptors and enzymes .

Therapeutic Applications

Drug Development

The unique structure of 6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride makes it a candidate for drug development targeting various diseases. Its derivatives are being explored for their potential as anti-inflammatory agents and analgesics. The ability to modify the iodine substituent allows for fine-tuning of pharmacological properties .

Radiopharmaceuticals

Recent advancements have led to the synthesis of radioiodinated derivatives of tetrahydroisoquinolines for use in imaging and therapeutic applications in nuclear medicine. These compounds are being evaluated for their efficacy in targeted radiotherapy and diagnostic imaging due to their ability to selectively accumulate in certain tissues .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Inhibition of M. tuberculosis growth | Compounds showed significant inhibition rates against M. tuberculosis strains | Potential for developing new anti-TB drugs |

| Neuroprotective effects in animal models | Tetrahydroisoquinoline derivatives improved cognitive function | Possible treatments for Alzheimer's disease |

| Synthesis of radioiodinated derivatives | High radiochemical yields achieved with low toxicity | Enhancements in targeted cancer therapies |

Mechanism of Action

The mechanism of action of 6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride, highlighting differences in substituents, molecular properties, and biological activities:

Key Comparative Insights :

Substituent Effects on Bioactivity :

- The 6,7-dimethoxy analog () exhibits potent analgesic and anti-inflammatory effects, outperforming diclofenac sodium. This contrasts with the iodo derivative, where biological data are lacking but structural similarities suggest possible CNS applications.

- Trifluoromethyl and chloro substituents () may improve metabolic stability or target selectivity due to their electron-withdrawing properties, whereas the iodo group’s bulkiness could hinder or enhance receptor binding depending on the target .

Physicochemical Properties :

- The iodo derivative’s higher molecular weight and lipophilicity (logP ~2.5 estimated) may favor prolonged half-life and tissue penetration compared to smaller substituents like methoxy (logP ~1.2) or chloro (logP ~1.8) .

- Carboxylic acid -containing analogs () exhibit acidic properties (pKa ~4.5), enabling salt formation and improved solubility in physiological environments, unlike the neutral halogenated derivatives .

Synthetic Accessibility :

- Iodination reactions (required for 6-iodo-THIQ·HCl) often necessitate harsh conditions (e.g., HI or I₂ under reflux), whereas methoxy or chloro analogs can be synthesized via milder nucleophilic substitution .

Biological Activity

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a notable compound within the tetrahydroisoquinoline (THIQ) class, recognized for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by the presence of an iodine atom at the sixth position of the tetrahydroisoquinoline structure. Its molecular formula is with a molar mass of approximately 259.09 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays and applications in medicinal chemistry .

Biological Activities

The compound exhibits a range of biological activities, including:

- Neuroprotective Effects : Research suggests that THIQ derivatives may protect neuronal cells from damage associated with neurodegenerative diseases. Specifically, 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to modulate dopaminergic activity and interact with neurotransmitter systems .

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

- Cancer Research : The compound has been evaluated for its potential anti-cancer properties. It has been found to influence cellular pathways related to apoptosis and may inhibit specific cancer cell lines .

The mechanisms through which 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects include:

- Receptor Interactions : The compound has shown binding affinity to various receptors involved in neurotransmission. For example, it acts as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in the biosynthesis of epinephrine .

- Inhibition of Cancer Pathways : Studies have demonstrated that derivatives related to this compound can inhibit Bcl-2 family proteins, which play a significant role in cancer cell survival. This inhibition can lead to increased apoptosis in cancer cells .

Comparative Analysis with Related Compounds

The following table highlights the biological activities and unique properties of 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride compared to similar compounds:

| Compound Name | Position of Substituent | Unique Properties |

|---|---|---|

| 6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride | 6 | Potential neuroprotective effects |

| 7-Iodo-1,2,3,4-tetrahydroisoquinoline | 7 | Different receptor binding profiles |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | None | Psychoactive properties |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | 6 (methoxy) | Altered solubility and reactivity |

The unique halogenation pattern at position six contributes to the distinct biological activities observed in this compound compared to others within the tetrahydroisoquinoline class .

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological potential of 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride:

- Neuroprotective Studies : A study assessing the neuroprotective effects of THIQ derivatives reported that compounds similar to 6-iodo-THIQ significantly reduced oxidative stress in neuronal models .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that derivatives could induce apoptosis through caspase activation pathways. Notably, one study indicated a lead compound from the THIQ series exhibited a Ki value of 5.2 µM against Bcl-2 protein .

Q & A

Q. How to navigate regulatory requirements for non-clinical use of iodinated tetrahydroisoquinolines?

- Methodological Answer : Adhere to OSHA and WGK Germany guidelines for hazardous materials (e.g., WGK 3 classification). Document safety protocols for iodine handling, including fume hood use and waste disposal. For non-medical applications, maintain records proving compliance with research-only restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.